(E)-(2-Iodovinyl)trimethylsilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-(2-Iodovinyl)trimethylsilane” is a compound that contains a trimethylsilyl group, which is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . Trimethylsilane is a colorless, odorless, and highly-flammable gas .

Synthesis Analysis

Trimethylsilyl groups are not normally found in nature. Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . An improved robust procedure for the synthesis of organosulfates with different functional groups has been reported .Molecular Structure Analysis

The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . The molecular weight of trimethylsilane is 74.1970 .Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Physical And Chemical Properties Analysis

Trimethylsilane is a colorless, odorless, and highly-flammable gas . The trimethylsilyl group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .Scientific Research Applications

However, the importance of such compounds in scientific research, especially in chemistry and materials science, can be inferred from studies involving other related organo-silicon compounds and their applications. For instance, organo-silicon compounds have been reviewed for their modifications and applications in various fields, including surface treatment, hydrophobation, and enhancements in properties like durability and fire resistance when applied to different substrates such as wood and metals:

Modification of Wood with Silicon Compounds : This study discusses various organo-silicon compounds, including organo-functional silanes and trimethylsilyl derivatives, for impregnation and surface treatment of wood. The treatments improve dimensional stability, durability, and fire resistance, and are recommended for use under specific environmental conditions (Mai & Militz, 2004)[https://consensus.app/papers/modification-wood-silicon-compounds-treatment-systems-mai/344392a9901b58bd8e52d2763b372442/?utm_source=chatgpt].

Protective Silicone Coatings : Another study reviews the development of protective coatings synthesized from polydimethylsiloxane (PDMS) derivatives, highlighting their application as films on metal substrates to protect surfaces from environmental influences. These coatings are discussed in terms of their barrier properties and potential as protective applications in anticorrosion, anti-biofouling, and other areas (Eduok et al., 2017)[https://consensus.app/papers/developments-applications-protective-silicone-coatings-eduok/740afcdc42175c0cb1d8dbd16e829043/?utm_source=chatgpt].

Mechanism of Action

Safety and Hazards

Future Directions

Trimethylsilane is a standard high-purity offering for Low-k semiconductor applications . The chemistry of a biomaterial directly contributes to its interaction with biological environments . Therefore, the future directions of “(E)-(2-Iodovinyl)trimethylsilane” could be in the development of new materials and the establishment of structure–function relationships .

properties

IUPAC Name |

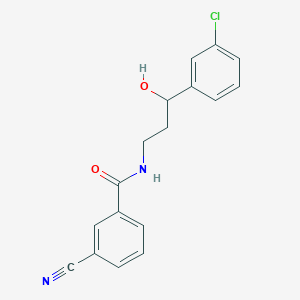

[(E)-2-iodoethenyl]-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ISi/c1-7(2,3)5-4-6/h4-5H,1-3H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRULIZTYHNKIG-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C=CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)/C=C/I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ISi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-(2-Iodovinyl)trimethylsilane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[1-[2-(4-fluorophenyl)phenyl]ethyl]but-2-enamide](/img/structure/B2695694.png)

![8-(3-methoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2695695.png)

![2-Chloro-N-[2-(4-fluorophenyl)oxan-4-yl]-N-methylacetamide](/img/structure/B2695705.png)

![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2695707.png)

![3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2695708.png)

![ethyl 4-[3-(2-furyl)-2-(2-methylphenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2695709.png)

![Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2695710.png)

![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2695713.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2695715.png)